

# Chemical and physical properties of Methyl 4-(1-aminoethyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(1-aminoethyl)benzoate

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## An In-Depth Technical Guide to Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 4-(1-aminoethyl)benzoate** is a chiral aromatic compound that holds significance as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, a methyl ester, and a chiral center, allows for diverse chemical modifications and stereospecific interactions. This guide provides a comprehensive overview of the chemical and physical properties of **Methyl 4-(1-aminoethyl)benzoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

### Chemical and Physical Properties

The properties of **Methyl 4-(1-aminoethyl)benzoate**, with a focus on the (R)-enantiomer, are summarized below. It is important to note that while data for the racemic mixture and individual enantiomers may be similar in many aspects, optical activity is the key differentiating property.

Table 1: Chemical Identifiers and Physical Properties

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | methyl 4-(1-aminoethyl)benzoate                            | [1]    |
| Synonyms          | 4-(1-Amino-ethyl)-benzoic acid methyl ester                | [1]    |
| CAS Number        | 912342-10-0 ((R)-enantiomer)                               | [1][2] |
| Molecular Formula | C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>            | [1]    |
| Molecular Weight  | 179.22 g/mol   | [1][2] |
| Boiling Point     | 281.5 °C at 760 mmHg                                       | [3]    |
| Appearance        | Not specified (likely an oil or low-melting solid)         |        |
| Solubility        | Not specified (expected to be soluble in organic solvents) |        |

## Synthesis and Purification

The synthesis of **Methyl 4-(1-aminoethyl)benzoate** can be achieved through several routes, with reductive amination of a ketone precursor being a common and effective method. Both racemic and asymmetric syntheses are possible, followed by purification and, if necessary, chiral resolution.

### Experimental Protocol 1: Racemic Synthesis via Reductive Amination

This protocol outlines the synthesis of racemic **Methyl 4-(1-aminoethyl)benzoate** from Methyl 4-acetylbenzoate.

Materials:

- Methyl 4-acetylbenzoate
- Ammonium acetate or ammonia in methanol

- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or a similar reducing agent
- Methanol
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hydrochloric acid (for salt formation if desired)

Procedure:

- In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in methanol.
- Add an excess of ammonium acetate or a solution of ammonia in methanol to the flask.
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with diethyl ether (3x).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

## Experimental Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers, chiral HPLC is a widely used technique.<sup>[2]</sup>

Instrumentation and Columns:

- A standard HPLC system equipped with a UV detector.
- A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving chiral amines.<sup>[2]</sup>

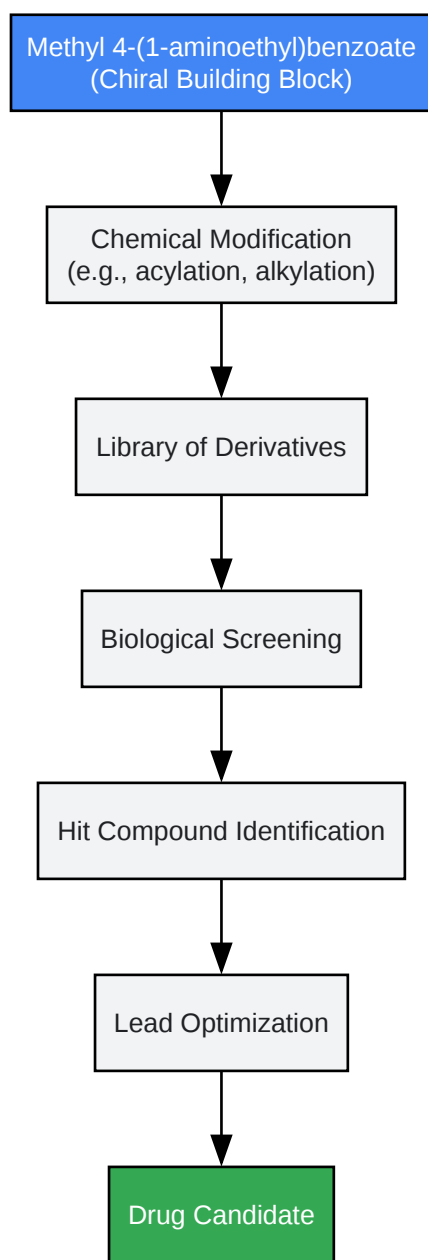
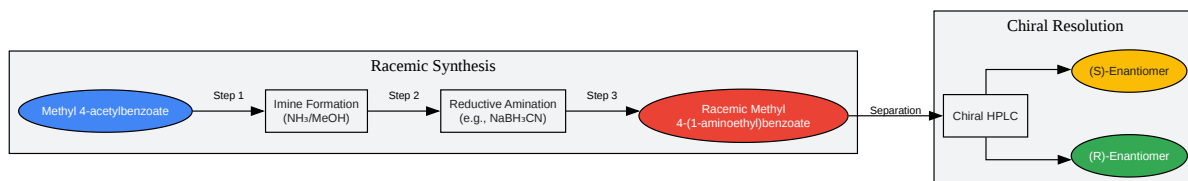
Mobile Phase:

- A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.

General Procedure:

- Dissolve a small amount of the racemic **Methyl 4-(1-aminoethyl)benzoate** in the mobile phase.
- Inject the sample onto the chiral column.
- Monitor the elution of the enantiomers using the UV detector.
- The two enantiomers will have different retention times, allowing for their separation and collection.

The workflow for synthesizing and resolving **Methyl 4-(1-aminoethyl)benzoate** can be visualized as follows:



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## References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
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